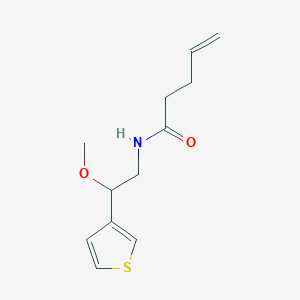

N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide

描述

属性

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-3-4-5-12(14)13-8-11(15-2)10-6-7-16-9-10/h3,6-7,9,11H,1,4-5,8H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSIXYPWDOKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC=C)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions.

Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry

N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide is being investigated for its potential therapeutic effects, particularly in cancer treatment. Thiophene derivatives are known to exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell growth.

Case Study: Anticancer Activity

Research has shown that similar compounds can inhibit cancer cell proliferation effectively. For instance, derivatives with structural similarities to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug development.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Cytotoxicity | Selective toxicity towards human cancer lines |

This compound is also being studied for its antimicrobial properties. The thiophene ring's electronic characteristics may enhance the interaction with biological targets, leading to effective inhibition of microbial growth.

Case Study: Antimicrobial Efficacy

A study indicated that related thiophene derivatives exhibited significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that this compound could be explored for its potential use in treating bacterial infections.

| Microbial Target | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 256 µg/mL | |

| S. aureus | 256 µg/mL |

Material Science

In the field of materials science, this compound can serve as a building block for organic semiconductors. The unique structural attributes contribute to the development of materials with specific electronic and optical properties.

作用机制

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Structural and Functional Group Analysis

The following table highlights key structural features and functional groups of N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide and related compounds:

Key Observations:

- Thiophene Influence : The thiophene ring enhances aromatic interactions and electronic properties. In N-(thiophen-3-yl)pent-4-enamide (S18), this moiety facilitates photoredox reactions under blue LED irradiation. The methoxy group in the target compound may modulate electron density, altering reactivity compared to S18.

- Methoxy vs. Bromoethoxy Substituents : N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide () contains a bromoethoxy chain, enabling nucleophilic substitution reactions (e.g., with piperazine derivatives). In contrast, the methoxy group in the target compound likely improves solubility in polar organic solvents.

- Backbone Variability : Pent-4-enamide derivatives like (2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide () exhibit stereochemical complexity, impacting biological activity. The target compound lacks chiral centers but retains the unsaturated pentenamide backbone, which may influence conformational flexibility.

生物活性

N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique molecular structure that includes:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Methoxy Group : A methoxy substituent that can influence the compound's reactivity and biological activity.

- Pent-4-enamide Moiety : A five-carbon chain with an amide functional group and a double bond.

The synthesis typically involves several steps:

- Formation of the Thiophene Ring : This can be accomplished through methods such as the Gewald reaction.

- Attachment of the Methoxy Group : Introduced via nucleophilic substitution reactions.

- Amide Bond Formation : Achieved through the reaction of an amine with a carboxylic acid derivative under controlled conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with thiophene rings often demonstrate efficacy against various bacterial strains, suggesting that this compound may inhibit bacterial growth through interactions with bacterial cell membranes or specific enzymes.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, a study highlighted its effectiveness against several cancer cell lines, indicating a promising lead for further development in cancer therapeutics.

The mechanism of action for this compound is believed to involve:

- Interaction with Enzymes and Receptors : The thiophene moiety may interact with specific molecular targets, potentially inhibiting or modulating their activity.

- Induction of Reactive Oxygen Species (ROS) : This could lead to oxidative stress in cells, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiophene derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Methoxythiophene | Moderate antimicrobial properties | Simple methoxy substitution |

| 3-Thiophenecarboxylic acid | Anticancer activity | Contains carboxylic acid group |

| This compound | Strong antimicrobial and anticancer properties | Combination of methoxy group and amide bond |

This table illustrates how this compound stands out due to its dual biological activities and unique structural characteristics.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A recent investigation demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, showcasing its potential as a new antimicrobial agent.

- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that this compound induces significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for developing anticancer drugs.

- Mechanistic Insights : Research indicated that the compound's anticancer effects are mediated through apoptosis induction and ROS generation, highlighting its multifaceted mechanism of action .

常见问题

Q. What are the optimal synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and thiophene functionalization. For example:

- Step 1: Activation of the thiophene moiety via Friedel-Crafts alkylation using 3-bromothiophene and a methoxy-containing alcohol precursor under acidic conditions (e.g., H₂SO₄) .

- Step 2: Amide bond formation between the activated thiophene intermediate and pent-4-enoic acid derivatives. Catalysts like HATU or EDCI in DMF improve coupling efficiency .

- Step 3: Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product. Reaction optimization should focus on temperature control (e.g., 0–25°C for amidation) and solvent selection (e.g., dichloromethane for polar intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Essential for confirming the methoxy group (δ ~3.3 ppm for ¹H; δ ~55 ppm for ¹³C) and thiophene protons (δ ~6.8–7.5 ppm). The pent-4-enamide doublet appears at δ 5.2–5.8 ppm .

- IR Spectroscopy: Validate amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 281.12 for C₁₃H₁₇NO₂S) .

Q. How does the compound’s solubility vary across solvents, and how does this affect purification?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane. For crystallization, use ethyl acetate/hexane mixtures (1:3 v/v) to induce slow precipitation, enhancing purity .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved?

Methodological Answer:

- Density Functional Theory (DFT): Perform geometry optimization and NMR chemical shift calculations using B3LYP/6-31G(d) basis sets. Compare computed shifts (e.g., for thiophene protons) with experimental data to identify conformational mismatches .

- Solvent Effects: Incorporate the polarizable continuum model (PCM) in DFT to account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) .

Q. What strategies mitigate unexpected side reactions during synthesis, such as thiophene ring oxidation?

Methodological Answer:

- Inert Atmosphere: Use argon/nitrogen to prevent thiophene oxidation during alkylation .

- Additives: Introduce radical scavengers (e.g., BHT) or reduce reaction temperatures to <50°C to suppress radical-mediated side products .

- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify intermediates prone to degradation .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA): Determine thermal stability by heating from 25°C to 300°C at 10°C/min. A sharp mass loss >150°C indicates decomposition .

Q. What in silico methods predict the compound’s potential biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. The thiophene and methoxy groups may interact via hydrophobic and hydrogen-bonding motifs .

- Pharmacophore Modeling: Identify essential features (e.g., amide H-bond acceptors, aromatic π-π stacking) using Schrödinger’s Phase. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can regioselectivity challenges in thiophene functionalization be addressed?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., boronate esters) at the thiophene 3-position to direct alkylation/amidation .

- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to install methoxyethyl groups selectively .

Data Contradiction Analysis

Q. Conflicting reports on bioactivity: How to validate whether the compound acts as a kinase inhibitor or CYP450 substrate?

Methodological Answer:

- Enzyme Assays: Perform ADP-Glo™ kinase assays (e.g., against JAK2) and CYP450 inhibition screening (e.g., CYP3A4 luminescence assays). Compare IC₅₀ values to resolve mechanistic ambiguity .

- Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for hydroxylated or demethylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。